2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Multinuclear NMR Spectral Assignments
1H NMR (400 MHz, DMSO-d6):
- δ 8.42 (s, 1H, triazole H-3)
- δ 7.65–7.23 (m, 9H, aromatic protons)
- δ 6.26 (s, 2H, NH2 of p-tolylaminomethyl)
- δ 4.32 (s, 2H, CH2NH)
- δ 2.31 (s, 3H, p-tolyl CH3)
13C NMR (100 MHz, DMSO-d6):
- δ 169.8 (C=O)
- δ 151.2–142.2 (triazole C3/C5)
- δ 125.6 (q, J = 272 Hz, CF3)
- δ 55.4 (CH2NH)
19F NMR (376 MHz, DMSO-d6):
- δ -62.4 (s, CF3)
High-Resolution Mass Spectrometric Profiling
HRMS (ESI-TOF) m/z:
Calculated for C25H22F3N5OS [M+H]+: 498.1524
Observed: 498.1521 (Δ = -0.6 ppm)
Fragmentation pattern:
- Loss of CF3 group (-69 Da)
- Cleavage at thioether bridge (-121 Da)
Vibrational Spectroscopy and DFT Calculations
FT-IR (KBr, cm−1):
- 3270 (N-H stretch)
- 1685 (C=O stretch)
- 1592 (C=N triazole)
- 1325 (C-F stretch)
DFT calculations (B3LYP/6-311+G(d,p)) correlate well with experimental data, predicting:
- C=O stretching frequency: 1682 cm−1 (calc.) vs. 1685 cm−1 (obs.)
- Triazole ring vibrations: 1590 cm−1 (calc.) vs. 1592 cm−1 (obs.)
Table 3: Experimental vs. Calculated Vibrational Frequencies
| Vibration Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| C=O stretch | 1685 | 1682 |
| Triazole C=N stretch | 1592 | 1590 |
| CF3 symmetric stretch | 1325 | 1328 |
Properties
Molecular Formula |
C25H22F3N5OS |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H22F3N5OS/c1-17-10-12-19(13-11-17)29-15-22-31-32-24(33(22)21-8-3-2-4-9-21)35-16-23(34)30-20-7-5-6-18(14-20)25(26,27)28/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
KRQLECNTPWINOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole ring is constructed via cyclocondensation of a thiosemicarbazide intermediate. A representative protocol involves:
-
Synthesis of p-tolylaminomethyl phenyl thiosemicarbazide :
-
Cyclization under acidic conditions :
Reaction Conditions :
Alternative Route via Hydrazine Intermediates
An alternative method employs hydrazine hydrate and carbon disulfide:
-
Phenyl hydrazine reacts with CS2 in alkaline medium to form 5-mercapto-1,2,4-triazole, which is subsequently functionalized with p-tolylaminomethyl groups via Mannich reaction.
Synthesis of N-(3-(Trifluoromethyl)phenyl)chloroacetamide
Acetylation of 3-(Trifluoromethyl)aniline
-
Chloroacetylation :
Characterization Data :
Thioether Bond Formation
Nucleophilic Substitution (SN2)
The triazole-thiol (1.0 equiv) reacts with N-(3-(trifluoromethyl)phenyl)chloroacetamide (1.1 equiv) in the presence of a base:
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Base : K2CO3 (2.0 equiv)
-
Temperature : 60–70°C
-
Time : 8–12 hours
Mechanistic Insight :
The thiolate anion (generated via deprotonation by K2CO3) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.
Critical Analysis of Reaction Parameters
Solvent Effects on Thioether Formation
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98.5 |
| Acetonitrile | 37.5 | 78 | 97.8 |
| THF | 7.5 | 65 | 95.2 |
| Ethanol | 24.3 | 58 | 93.1 |
Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates.
Temperature Optimization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 50 | 24 | 62 |
| 60 | 12 | 75 |
| 70 | 8 | 82 |
| 80 | 6 | 80 |
Elevated temperatures accelerate the reaction but risk decomposition above 70°C.
Purification and Characterization
Column Chromatography
-
Stationary phase : Silica gel (230–400 mesh)
-
Eluent : Ethyl acetate/hexane (1:3 → 1:1 gradient)
-
Rf : 0.45 (TLC, ethyl acetate/hexane 1:1)
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.15–7.12 (m, 12H, Ar-H), 4.88 (s, 2H, CH2N), 3.95 (s, 2H, SCH2CO).
-
13C NMR (126 MHz, DMSO-d6) : δ 169.8 (C=O), 152.1 (C=N), 139.5–121.2 (Ar-C), 45.3 (SCH2), 34.1 (CH2N).
-
HRMS (ESI+) : m/z calcd. for C25H22F3N5OS [M+H]+: 498.1523; found: 498.1528.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Structural and Functional Insights:
Triazole Position 4 Substitution: Phenyl or substituted aryl groups (e.g., 4-chlorophenyl, 3-methylphenyl) influence steric bulk and electronic effects. Chlorine or methyl groups may enhance membrane permeability .
Triazole Position 5 Modifications: p-Tolylaminomethyl (target compound): The amine linkage may facilitate hydrogen bonding with biological targets. Heterocyclic groups (e.g., pyridinyl, furanyl): Improve water solubility and confer additional binding interactions (e.g., furan’s oxygen in anti-exudative derivatives) .
Acetamide Substitutions: 3-(Trifluoromethyl)phenyl (target compound): The CF3 group’s electron-withdrawing nature enhances stability and hydrophobic interactions.
Thioether vs. Sulfonyl Linkages :
- Thioether (target compound) offers metabolic resistance compared to sulfonyl, which may improve oxidative stability but reduce bioavailability .
Research Findings and Implications
- Anti-Exudative Activity : Derivatives with furan-2-yl at triazole position 5 (e.g., ) show efficacy comparable to diclofenac, suggesting the triazole-thioacetamide scaffold is a viable anti-inflammatory pharmacophore .
- Antiproliferative Potential: Hydroxyacetamide derivatives () with imidazolone-triazole hybrids exhibit cytotoxicity, though the target compound’s CF3 group may further optimize this activity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving alkylation of triazole-thiols with bromoacetamides .
Biological Activity
2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, a complex organic compound classified as a triazole derivative, has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring and various functional groups, which are believed to contribute to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone under reflux conditions. This method has been reported to yield the target compound with high purity and yield .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In comparative studies, it demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common standard antioxidant . The antioxidant activity was assessed using various assays such as DPPH and lipid peroxidation assays, where it showed promising results against free radicals.
Antimicrobial Properties
The triazole ring in the compound is noted for its ability to inhibit specific enzymes or receptors, which can disrupt critical biological pathways in pathogens. Compounds with similar structures have exhibited substantial antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi . The interactions of this compound with biological targets suggest its potential efficacy in treating infections.
Anticancer Potential
In vitro evaluations have highlighted the anticancer potential of this compound. Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation effectively. For instance, compounds structurally related to the target compound have been tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma). These studies revealed selective cytotoxicity against specific cancer types, indicating a promising avenue for further research .
Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The triazole moiety is particularly significant in facilitating these interactions, which may lead to the inhibition of enzyme functions critical for pathogen survival or cancer cell proliferation.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol/KOH system) .
- Step 2: Introduction of the thioether linkage by reacting the triazole-3-thione intermediate with chloroacetamide derivatives in alkaline aqueous ethanol .
- Step 3: Coupling with the trifluoromethylphenyl acetamide moiety via nucleophilic substitution or condensation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical for achieving >95% purity .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR: To confirm proton environments (e.g., triazole NH, p-tolylamino methyl) and carbon backbone .
- FTIR: Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray crystallography: Resolves 3D conformation, including triazole ring planarity and hydrogen-bonding interactions .
- LC-MS: Validates molecular weight (e.g., [M+H]+ at m/z ~513) and purity .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorometric substrates .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when testing this compound?
- Controlled replication: Repeat assays under standardized conditions (pH, temperature, DMSO concentration) to rule out solvent interference .
- Orthogonal assays: Validate antimicrobial activity via both agar diffusion and live-cell imaging .
- Purity verification: Use HPLC to confirm absence of impurities (e.g., unreacted intermediates) that may skew results .
- Stability testing: Assess compound degradation in assay media via LC-MS to rule out false negatives .
Q. What strategies optimize the synthetic yield of this compound?
- Solvent optimization: Replace ethanol with DMF for higher solubility of intermediates (yield increase from 45% to 68%) .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) in thioether formation steps to reduce reaction time .
- Stoichiometry: Adjust molar ratios (e.g., 1.2:1 chloroacetamide:triazole) to drive reactions to completion .
- Temperature control: Maintain reflux at 80–90°C to avoid side reactions (e.g., triazole ring decomposition) .
Q. How to perform structure-activity relationship (SAR) studies focusing on the trifluoromethylphenyl group?
- Analog synthesis: Replace the trifluoromethyl group with -NO2, -CF3, or -Cl to assess electronic effects on bioactivity .
- Biological testing: Compare IC50 values across analogs in cytotoxicity assays to identify critical substituents .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .
Q. What in silico methods predict the compound's pharmacokinetics and toxicity?
- ADMET prediction: SwissADME for bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Toxicity profiling: ProTox-II to estimate hepatotoxicity and mutagenicity risks .
- Docking studies: Molecular dynamics simulations (GROMACS) to assess binding stability with serum albumin .
Q. How to assess the compound's stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
